Tetrachloroethylene-13C1

Description

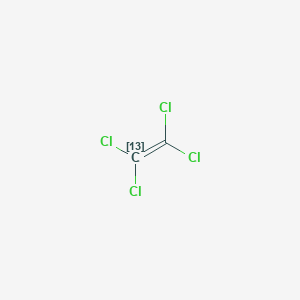

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetrachloro(113C)ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl4/c3-1(4)2(5)6/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTYCFOTNPOANT-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=[13C](Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481626 | |

| Record name | Tetrachloroethylene-13C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287399-46-6 | |

| Record name | Tetrachloroethylene-13C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287399-46-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Enrichment Methodologies for Tetrachloroethylene 13c1

Strategies for Carbon-13 Isotopic Incorporation in Tetrachloroethylene (B127269)

The primary method for producing Tetrachloroethylene-13C1 involves the use of precursors already enriched with the carbon-13 (¹³C) isotope. smolecule.com This ensures that the ¹³C atom is integrated into the molecular structure from the outset. Several synthetic routes can be employed, each with distinct advantages.

One common strategy is the chlorination of ¹³C-labeled trichloroethylene (B50587) . This process involves the addition of chlorine to trichloroethylene, followed by a dehydrochlorination step to yield tetrachloroethylene. chemicalbook.com Another significant industrial method that can be adapted for isotopic labeling is the oxychlorination of ethylene (B1197577) . chemicalbook.com By using ¹³C-labeled ethylene as the starting material, the isotopic label is carried through the reaction to the final tetrachloroethylene product. smolecule.com

Historically, the thermal decomposition of hexachloroethane was a key method for tetrachloroethylene synthesis. chemicalbook.comwikipedia.org This approach can also be utilized for creating the ¹³C labeled version by starting with ¹³C-enriched hexachloroethane. Additionally, the direct chlorination of ethylene dichloride at high temperatures presents another viable pathway. smolecule.comwikipedia.org

Advanced Synthetic Approaches for Highly Enriched Chlorinated Ethenes

Achieving a high degree of isotopic enrichment, often to 99 atom percent ¹³C, is critical for the utility of labeled compounds like Tetrachloroethylene-13C1. smolecule.comsigmaaldrich.com This high level of purity is essential for applications where sensitivity and precision are paramount.

Advanced enrichment technologies are employed to produce the ¹³C-labeled precursors. One such cost-effective method for large-scale isotope separation is carbon tetrafluoride distillation . smolecule.comtn-sanso.co.jp This technique separates ¹³C from the more abundant ¹²C based on the slight differences in their physical properties at cryogenic temperatures. tn-sanso.co.jppnnl.gov Other methods, such as the distillation of carbon monoxide or methane, have also been used for ¹³C separation. tn-sanso.co.jp

During the synthesis of Tetrachloroethylene-13C1, it is crucial to maintain the isotopic purity. High temperatures can sometimes lead to isotopic scrambling , where the ¹³C label may move to unintended positions within the molecule. smolecule.com Modern synthetic protocols are designed with specific reaction conditions and purification steps to minimize this effect and preserve the integrity of the labeled position. smolecule.com

Furthermore, the synthesis of chlorinated ethenes often produces a variety of byproducts. smolecule.com Purification strategies, primarily involving multiple stages of fractional distillation, are employed to separate these impurities and achieve high chemical purity (typically 98-99.5%) while preserving the isotopic enrichment. smolecule.com

Characterization of Isotopic Purity and Positional Distribution

Confirming the isotopic purity and the precise location of the ¹³C atom within the Tetrachloroethylene-13C1 molecule is a critical final step. Several analytical techniques are used for this characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for this purpose. molbase.comnih.gov ¹³C-NMR can directly detect the presence and chemical environment of the carbon-13 atom, thus confirming its position. Isotope-edited NMR methods can further enhance the detection and quantification of ¹³C enrichment in complex mixtures. nih.gov

Mass spectrometry (MS) is another essential tool. almacgroup.com By analyzing the mass-to-charge ratio of the molecule and its fragments, MS can determine the isotopic composition. High-resolution mass spectrometry can differentiate between the masses of molecules containing ¹²C and ¹³C, allowing for the calculation of isotopic enrichment. almacgroup.com The mass shift of M+1 is indicative of the presence of a single ¹³C atom. sigmaaldrich.com

Gas Chromatography (GC) coupled with mass spectrometry (GC/MS) is frequently used to separate tetrachloroethylene from any remaining impurities before mass analysis, ensuring accurate characterization. nih.gov This is particularly important for compound-specific isotope analysis (CSIA), which allows for the precise measurement of isotope ratios in individual compounds within a sample. nih.gov

The combination of these analytical methods provides a comprehensive picture of the synthesized Tetrachloroethylene-13C1, confirming its chemical purity, the high level of isotopic enrichment, and the specific location of the ¹³C label.

Advanced Analytical Techniques Employing Tetrachloroethylene 13c1

Mass Spectrometry (MS) Applications in Isotopic Analysis

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds. By measuring the mass-to-charge ratio of ions, MS can differentiate between molecules containing 12C and those enriched with 13C. Tetrachloroethylene-13C1, with a typical isotopic purity of 99 atom % 13C, is an ideal internal standard and tracer for a variety of MS-based applications. sigmaaldrich.cn

High-resolution mass spectrometry (HRMS) offers the accuracy required to identify the elemental composition of unknown compounds, making it invaluable for identifying the degradation products of tetrachloroethylene (B127269). When Tetrachloroethylene-13C1 is used in environmental or biological studies, its transformation products will retain the 13C label. This isotopic signature allows for the unambiguous identification of metabolites and environmental degradants from a complex matrix.

In studies of microbial dechlorination, for instance, HRMS can distinguish between the 13C-labeled daughter products such as trichloroethylene (B50587) (TCE), dichloroethene (DCE) isomers, and vinyl chloride (VC), and the naturally occurring background of these compounds. dss.go.thnih.gov This capability is crucial for accurately mapping the degradation pathways and understanding the efficiency of bioremediation processes. researchgate.netresearchgate.net For example, an ultra-high performance liquid chromatography-electrospray ionization tandem mass spectrometry method has been developed to detect and quantify key metabolites of tetrachloroethylene, a process that is significantly enhanced by the use of isotopically labeled standards for validation. nih.gov

Table 1: Illustrative HRMS Data for Identifying Transformation Products of Tetrachloroethylene-13C1

| Analyte | Molecular Formula | Unlabeled Exact Mass (Da) | 13C1-Labeled Exact Mass (Da) |

| Tetrachloroethylene | C2Cl4 | 165.8428 | 166.8461 |

| Trichloroethylene | C2HCl3 | 131.8935 | 132.8968 |

| cis-1,2-Dichloroethene | C2H2Cl2 | 95.9442 | 96.9475 |

| Vinyl Chloride | C2H3Cl | 62.0076 | 63.0109 |

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of stable isotopes with extremely high precision. nih.gov In environmental forensics, Compound-Specific Isotope Analysis (CSIA) using GC-IRMS is a powerful tool for source apportionment of contaminants like tetrachloroethylene. nih.govmdpi.com By analyzing the characteristic isotopic signature (δ13C) of a contaminant plume, it is possible to differentiate between multiple sources and track the extent of degradation. nih.govgu.se

The use of Tetrachloroethylene-13C1 as a spike or standard in these studies enhances the accuracy of quantification and allows for the precise determination of isotope fractionation factors (ε), which are critical for modeling degradation rates. nih.govacs.org For example, a dual carbon-chlorine stable isotope investigation can provide detailed insights into the sources and fate of chlorinated ethenes in contaminated groundwater. nih.govacs.org

Table 2: Typical Carbon Isotope Fractionation Factors (ε) for Microbial Reductive Dechlorination of Tetrachloroethylene

| Dechlorination Step | Enrichment Factor (εC) in ‰ | Reference |

| PCE → TCE | -2.0 to -5.5 | nih.gov |

| TCE → cDCE | -2.5 to -6.6 | scispace.com |

| cDCE → VC | -14.1 to -16.1 | scispace.com |

| VC → Ethene | -21.5 to -26.6 | scispace.com |

Data compiled from studies on microbial dechlorination, where negative enrichment factors indicate that molecules with the lighter 12C isotope are degraded faster.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. The incorporation of a 13C label in tetrachloroethylene significantly enhances the utility of NMR in mechanistic studies.

13C NMR spectroscopy directly probes the carbon skeleton of a molecule. While natural abundance 13C NMR is possible, the low natural abundance of 13C (1.1%) often results in low sensitivity. The use of Tetrachloroethylene-13C1, with its high enrichment, dramatically increases the signal-to-noise ratio, allowing for the direct observation of the labeled carbon atom and its environment. chemicalbook.com This is particularly useful for characterizing short-lived reaction intermediates in mechanistic studies. For example, in studies of the chemical or biological degradation of tetrachloroethylene, 13C NMR can be used to follow the transformation of the carbon backbone as the chlorine atoms are sequentially removed. dtu.dkresearchgate.net

Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY), provide detailed information about the connectivity of atoms within a molecule. nih.govhmdb.ca When applied to studies involving Tetrachloroethylene-13C1, these techniques can be used to trace the path of the labeled carbon atom as it is incorporated into more complex molecules. For instance, in metabolic studies where microorganisms break down tetrachloroethylene, 2D NMR experiments can help to identify the resulting metabolites and elucidate the metabolic pathways involved. researchgate.net The high enrichment of 13C in the starting material ensures that the resulting cross-peaks in the 2D spectra are strong and unambiguous. dokumen.pub

Gas Chromatography (GC) Coupled with Isotopic Detection Systems

Gas chromatography is the primary technique for separating volatile organic compounds like tetrachloroethylene from complex mixtures. When coupled with an isotopic detection system, such as an Isotope Ratio Mass Spectrometer (GC-IRMS), it allows for compound-specific isotope analysis. nih.govresearchgate.net

This technique is central to environmental studies that track the fate and transport of tetrachloroethylene. researchgate.net By injecting a sample into the GC, the individual chlorinated ethenes are separated before being combusted to CO2, which is then introduced into the IRMS to determine the precise 13C/12C ratio. nih.gov The use of Tetrachloroethylene-13C1 as an internal or surrogate standard in these analyses is critical for ensuring accurate quantification and for correcting any instrumental fractionation that may occur. nih.gov Fast GC-C-IRMS methods are also being developed to reduce analysis times while maintaining high precision. dshs-koeln.de

GC-Combustion-IRMS for Compound-Specific Isotope Analysis (CSIA)

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical tool used to determine the isotopic composition of individual compounds within a mixture. rsc.org When coupled with Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), it provides high-precision measurements of stable isotope ratios for elements like carbon. mdpi.com This technique is particularly valuable for tracking the fate and transformation of environmental contaminants. rsc.org

In the context of Tetrachloroethylene-13C1, GC-C-IRMS is instrumental in distinguishing between the labeled compound and its naturally occurring, unlabeled counterpart (Tetrachloroethylene). The process involves:

Separation: The gas chromatograph separates Tetrachloroethylene-13C1 from other compounds in a sample. mdpi.com

Combustion: The separated compound is combusted, converting it to CO2.

Analysis: The isotope ratio mass spectrometer measures the ratio of ¹³CO₂ to ¹²CO₂, providing a precise isotopic signature.

This methodology allows researchers to trace the degradation pathways of PCE, identify sources of contamination, and quantify the extent of natural attenuation processes in the environment. tib.eu The use of a ¹³C-labeled standard, such as Tetrachloroethylene-13C1, helps to correct for any isotopic fractionation that may occur during sample preparation and analysis, ensuring accurate and reproducible results. rsc.org

A key advantage of using GC-C-IRMS for CSIA is its ability to provide compound-specific isotopic data, which is crucial for understanding the biogeochemical cycling of contaminants like PCE. mdpi.com

GC-MS for Tracing Labeled Species in Environmental and Experimental Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for identifying and quantifying volatile and semi-volatile organic compounds. nih.gov When Tetrachloroethylene-13C1 is used as an internal standard or tracer, GC-MS becomes a powerful tool for monitoring its presence and transformation in various environmental and experimental settings. nih.govresearchgate.net

In environmental studies, GC-MS can be used to track the movement of Tetrachloroethylene-13C1 through different environmental compartments, such as water, soil, and air. nih.govrsc.org This is particularly useful for understanding the fate and transport of PCE in contaminated sites. For instance, researchers can introduce a known amount of Tetrachaloethylene-13C1 into a system and then use GC-MS to monitor its concentration over time and space, providing valuable data on degradation rates and transport mechanisms. nih.gov

In experimental matrices, such as laboratory-based degradation studies or biological assays, Tetrachloroethylene-13C1 allows for precise quantification and differentiation from the unlabeled PCE. nih.gov This is critical for studying metabolic pathways and the formation of degradation byproducts. mdpi.com The distinct mass-to-charge ratio of the ¹³C-labeled compound allows for its unambiguous identification and quantification, even in the presence of complex matrix interferences. eurl-pesticides.eumdpi.com

The use of isotope-labeled internal standards like Tetrachloroethylene-13C1 in GC-MS analysis improves the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response. nih.gov

Table 1: Research Findings on GC-MS Analysis of Tetrachloroethylene

| Matrix | Analytical Focus | Key Finding | Reference |

|---|---|---|---|

| Dry-cleaned fabrics | Quantification of PCE residues | Polyester, cotton, and wool retain significant levels of PCE, which increase with successive cleaning cycles. | nih.gov |

| Human exhaled breath and indoor air | Correlation of PCE exposure | A significant positive correlation exists between PCE concentrations in exhaled breath and indoor air. | nih.gov |

| Water | Development of a novel extraction method | A nitrogen-assisted headspace solid-phase extraction (NA/HS-SPE) method was successfully developed for analyzing volatile organic pollutants. | rsc.org |

Development of Novel Analytical Methodologies for 13C-Labeled Contaminants

The development of novel analytical methodologies for ¹³C-labeled contaminants like Tetrachloroethylene-13C1 is an active area of research, driven by the need for more sensitive, accurate, and efficient analytical techniques. vliz.benih.gov These advancements are crucial for a wide range of applications, from environmental monitoring to metabolic flux analysis. nih.govshimadzu.com

One area of development focuses on improving sample preparation techniques to enhance the extraction and preconcentration of labeled contaminants from complex matrices. rsc.org For example, dispersive liquid-liquid microextraction (DLLME) has been explored as a rapid and economical method for analyte enrichment prior to CSIA. rsc.org

Another area of innovation involves the use of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), to improve the selectivity and sensitivity of detection. vliz.be LC-MS/MS, for instance, offers a powerful approach for the comprehensive analysis of isotope-labeled compounds and their metabolites. nih.gov

Furthermore, there is a growing interest in developing methods that can provide positional information on ¹³C labeling within a molecule. mdpi.com This can offer deeper insights into metabolic pathways and reaction mechanisms. mdpi.com

The overarching goal of these developments is to provide more powerful tools for researchers to study the behavior of contaminants like tetrachloroethylene in the environment and in biological systems, ultimately leading to a better understanding of their risks and the development of more effective remediation strategies.

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| Tetrachloroethylene-13C1 | |

| Tetrachloroethylene | |

| Carbon Dioxide | |

| Trichloroethylene | |

| Vinyl Chloride | |

| Acetone | |

| 4-chlorophenol | |

| 2,4-dichlorophenol |

Environmental Fate and Transport Research Utilizing Tetrachloroethylene 13c1 As a Tracer

Groundwater Hydrology and Contaminant Plume Delineation

The introduction of Tetrachloroethylene-¹³C₁ into groundwater systems is instrumental for accurately mapping contaminant plume pathways and understanding hydrological characteristics. By monitoring the movement of this isotopic tracer, hydrogeologists can gain detailed insights that are often unattainable through conventional methods alone.

The subsurface transport of Tetrachloroethylene-¹³C₁ is governed by the same physical and chemical processes that affect its unlabeled counterpart, including advection, dispersion, and diffusion. As a dense nonaqueous phase liquid (DNAPL), its movement can be complex, migrating downward through the saturated zone until it encounters a low-permeability layer. nih.gov Tracer studies using ¹³C-labeled solvents can elucidate these pathways. For instance, research on ¹³C-labeled trichloroethylene (B50587) (TCE), a related chlorinated solvent, has been used to investigate its diffusion and storage in low-permeability clay zones, which act as long-term sources of contamination. clu-in.org

The primary advantage of using Tetrachloroethylene-¹³C₁ is the ability to differentiate the tracer from ambient PCE contamination. This is critical in sites with a long history of contamination. Analysis is typically performed using techniques like gas chromatography-mass spectrometry (GC-MS) or compound-specific isotope analysis (CSIA), which can precisely measure the ratio of ¹³C to ¹²C. tandfonline.com While CSIA is more commonly used to assess the degradation of existing contamination by measuring shifts in natural isotopic ratios, the principles and analytical methods are directly applicable to tracking an artificially introduced ¹³C-enriched tracer. itrcweb.orgabas.org Biodegradation of PCE through reductive dechlorination leads to an enrichment of ¹³C in the remaining contaminant pool because bacteria preferentially metabolize the lighter ¹²C isotopologue. nih.gov Observing a consistent ¹³C signature from the tracer, distinct from the fractionated signatures of degrading background PCE, allows for unambiguous plume tracking.

Table 1: Illustrative Subsurface Transport Parameters Determined from a Hypothetical Tetrachloroethylene-¹³C₁ Tracer Test

| Parameter | Value | Method of Determination | Significance |

|---|---|---|---|

| Groundwater Velocity | 0.5 meters/day | Time-of-arrival of the ¹³C₁ peak at downgradient monitoring wells. | Determines the rate of contaminant plume migration. |

| Longitudinal Dispersivity | 1.2 meters | Spreading of the ¹³C₁ tracer pulse as it moves downgradient. | Quantifies the mixing and spreading of the contaminant plume. |

| Retardation Factor | 2.5 | Comparison of tracer velocity to groundwater velocity, indicating sorption to aquifer materials. | Indicates the degree to which the contaminant's movement is slowed by interaction with the aquifer matrix. |

| Mass Flux | 15 g/day | Integration of ¹³C₁ concentrations over time at a specific control plane. | Measures the total mass of the contaminant moving through a cross-section of the aquifer per unit time. |

Vapor intrusion, the migration of volatile organic compounds (VOCs) from contaminated groundwater or soil into overlying buildings, is a significant human exposure pathway. nih.govvaporpin.com Isotopic tracers like Tetrachloroethylene-¹³C₁ are exceptionally suited for investigating this pathway. By introducing Tetrachloroethylene-¹³C₁ into the subsurface (either in the groundwater or soil gas), researchers can definitively link subsurface contamination to indoor air concentrations.

A typical study would involve monitoring the isotopic signature of tetrachloroethylene (B127269) in various locations: the source (groundwater), the vadose zone (soil gas), beneath the building's foundation (sub-slab soil gas), and inside the building (indoor air). If the distinct ¹³C signature of the tracer is detected in indoor air, it provides direct evidence that vapor intrusion is occurring. cdc.gov This approach overcomes a major challenge in vapor intrusion studies: distinguishing between vapors originating from the subsurface and those from indoor sources, such as consumer products or dry-cleaned clothing, which can also contain tetrachloroethylene. vaporpin.com

Research has shown a strong correlation between soil gas TCE concentrations and indoor air concentrations, confirming the vapor intrusion process. nih.gov Using an isotopic tracer like Tetrachloroethylene-¹³C₁ would strengthen these findings by providing an unambiguous source link.

Vadose Zone Dynamics and Soil Contamination Studies

The vadose zone, the unsaturated region of soil above the water table, plays a critical role in the fate of contaminants. It is where processes like volatilization, sorption, and infiltration occur, controlling how much of a contaminant reaches the groundwater or escapes to the atmosphere.

Tetrachloroethylene is a volatile compound, and its partitioning between the soil, soil gas, and water phases is governed by its physical-chemical properties and the characteristics of the soil. nih.gov Sorption, the process by which chemicals adhere to soil particles, can significantly slow their migration. The solid-water distribution coefficient (Kd) is a key parameter used to quantify this process. mdpi.com

Studies investigating the sorption of PCE have found that it is influenced by soil properties such as organic carbon content, clay content, and specific surface area. mdpi.com Laboratory batch and column experiments using Tetrachloroethylene-¹³C₁ can provide precise measurements of these characteristics. In such experiments, a known amount of the labeled compound is introduced to a soil-water slurry or a packed soil column. By measuring the concentration of Tetrachloroethylene-¹³C₁ in the water and soil phases after equilibrium, a precise Kd value can be determined. Competitive sorption studies, where the sorption of PCE is measured in the presence of other contaminants like TCE, have shown that competition for sorption sites is related to the amount of hard organic carbon in the soil. nih.gov Using a ¹³C-labeled tracer would allow for clear differentiation of the target compound in a complex mixture.

Volatilization rates from soil can also be quantified. By tracking the depletion of Tetrachloroethylene-¹³C₁ from a soil sample over time under controlled conditions, researchers can calculate its volatilization flux, providing crucial data for environmental fate models.

Table 2: Sorption Coefficients (Kd) for Tetrachloroethylene in Different Soil Types

| Soil Type | Organic Carbon (%) | Clay Content (%) | Kd Value (L/kg) |

|---|---|---|---|

| Sandy Loam | 0.5 | 10 | 0.85 |

| Silty Clay | 1.8 | 45 | 2.10 |

| Organic-Rich Silt | 4.2 | 25 | 4.50 |

| Sand | <0.1 | 2 | 0.38 |

Note: Data are illustrative, based on published findings for PCE. mdpi.com The use of Tetrachloroethylene-¹³C₁ would enable such measurements in complex and co-contaminated samples.

Tracking the movement of contaminants through the vadose zone is complicated by the presence of air- and water-filled pores and heterogeneous soil structures. Isotopic tracers offer a way to directly observe these migration patterns. By applying Tetrachloroethylene-¹³C₁ to the soil surface and subsequently sampling soil cores at various depths and times, a detailed picture of its downward migration can be constructed.

This technique can identify preferential flow paths, measure infiltration rates, and quantify the extent of lateral spreading. It can also be combined with studies of biodegradation. For example, researchers have used measurements of natural ¹³C and ¹⁴C in CO₂ within vadose zone sediments to assess the in-situ biodegradation of PCE. clu-in.org A deliberately introduced Tetrachloroethylene-¹³C₁ tracer would allow for a more controlled experiment to quantify degradation rates in the unsaturated zone by measuring the rate of its disappearance and the corresponding appearance of ¹³C-labeled degradation products or ¹³CO₂.

Atmospheric Distribution and Long-Range Transport Investigations

Once volatilized, tetrachloroethylene can persist in the atmosphere for several months, allowing for long-range transport. nih.gov The dominant atmospheric removal process is reaction with hydroxyl (OH) radicals. epa.gov Understanding the atmospheric distribution and transport of PCE is crucial for assessing background exposure levels and the global impact of emissions.

While most atmospheric studies rely on measuring ambient concentrations of PCE, the use of a tracer like Tetrachloroethylene-¹³C₁ could be valuable in specific research contexts. For example, controlled release experiments could help validate atmospheric transport models. By releasing a known quantity of Tetrachloroethylene-¹³C₁ and measuring its concentration at various distances and directions from the source, scientists can directly test model predictions of plume dispersion and travel time.

Furthermore, studying the isotopic fractionation of Tetrachloroethylene-¹³C₁ during atmospheric reactions could provide insights into its atmospheric lifetime. Laboratory experiments could measure the kinetic isotope effect of the reaction between Tetrachloroethylene-¹³C₁ and OH radicals. This information helps refine calculations of the atmospheric persistence of PCE and other chlorinated solvents. Studies of PCE's atmospheric lifetime have estimated it to be around 105 days. usgs.gov Isotopic studies can help verify the reaction rates that underpin these estimates.

Phytoscreening and Phytoforensics with 13C-Labeled Compounds

The use of isotopically labeled compounds, such as Tetrachloroethylene-13C1, offers a powerful tool in the fields of phytoscreening and phytoforensics. While direct, published research specifically employing Tetrachloroethylene-13C1 for these purposes is limited, the principles are well-established through studies with analogous compounds and techniques. By introducing a compound with a distinct and known isotopic signature, researchers can trace its movement and transformation within plant systems and the surrounding environment with high precision, overcoming the challenge of differentiating the tracer from pre-existing background contamination.

Phytoscreening involves using plants to determine the presence and extent of subsurface contamination. The addition of Tetrachloroethylene-13C1 to a suspected contaminated area allows for unambiguous confirmation of its uptake, translocation, and potential metabolism by plants. This approach provides definitive evidence of the plant's interaction with the contaminant.

Phytoforensics, the use of plants to gather information about the history and source of contamination, is also significantly enhanced by the use of 13C-labeled compounds. By analyzing the presence and isotopic signature of Tetrachloroethylene-13C1 and its potential breakdown products in tree rings or other plant tissues, it is possible to reconstruct the timeline of contaminant uptake and investigate degradation pathways.

Detailed Research Findings from Analogous Studies

Research on the closely related compound, trichloroethylene (TCE), using carbon-14 (¹⁴C) labeling, provides significant insights into how Tetrachloroethylene-13C1 could be utilized. In studies with poplar plants, ¹⁴C-TCE was shown to be taken up by the roots and translocated to the stems and leaves. A significant portion of the absorbed TCE is transpired through the leaves, while another fraction is metabolized within the plant tissues.

These studies identified several chlorinated metabolites, indicating that TCE undergoes oxidation as it moves through the plant. The presence of these metabolites confirms that plants can play an active role in the degradation of chlorinated solvents. The distribution of these metabolites within the plant provides valuable information on the metabolic pathways and the efficiency of phytoremediation.

The following table summarizes the distribution of ¹⁴C-TCE and its metabolites in poplar trees from a controlled study, illustrating the potential data that could be generated using Tetrachloroethylene-13C1.

Table 1: Distribution of ¹⁴C-Labeled Trichloroethylene (TCE) and its Metabolites in Hybrid Poplar Trees Data is analogous from studies using ¹⁴C-TCE and is representative of potential findings with Tetrachloroethylene-13C1.

| Plant Tissue | Total ¹⁴C Recovered (% of total uptake) | Trichloroethylene (TCE) | Trichloroethanol | Trichloroacetic Acid | Dichloroacetic Acid |

|---|---|---|---|---|---|

| Roots | 35% | Present | Present | Present | Present |

| Stems | 25% | Present | Present | Minor | Minor |

| Leaves | 40% | High (via transpiration) | Minor | Minor | Not Detected |

Isotopic Fractionation and Phytoforensics

Compound-Specific Isotope Analysis (CSIA) is a powerful tool in environmental forensics that examines the relative abundance of stable isotopes to provide information about the source and fate of contaminants. Degradation processes, whether biotic or abiotic, often result in isotopic fractionation, where molecules with lighter isotopes react more readily than those with heavier isotopes. This leads to an enrichment of the heavier isotope (e.g., ¹³C) in the remaining pool of the contaminant.

By using Tetrachloroethylene-13C1 as a tracer, any isotopic fractionation observed in the compound extracted from plant tissues would provide direct evidence of degradation processes occurring within the plant or in the rhizosphere. The degree of ¹³C enrichment can be used to quantify the extent of degradation.

The following interactive table illustrates the expected changes in the carbon isotope signature (δ¹³C) of tetrachloroethylene as it undergoes degradation. A study using Tetrachloroethylene-13C1 would show a significant shift in this signature as the compound is broken down.

Table 2: Illustrative Carbon Isotope Fractionation of Tetrachloroethylene During Degradation This table provides a conceptual illustration of expected changes in δ¹³C values during the degradation of Tetrachloroethylene. The initial δ¹³C value would be determined by the specific signature of the introduced Tetrachloroethylene-13C1.

| Percent of Tetrachloroethylene Degraded | Remaining Tetrachloroethylene Concentration (µg/L) | Expected δ¹³C of Remaining Tetrachloroethylene (‰) |

|---|---|---|

| 0% | 1000 | -28.0 |

| 25% | 750 | -26.5 |

| 50% | 500 | -24.0 |

| 75% | 250 | -19.0 |

| 90% | 100 | -10.0 |

In a phytoforensics investigation, the analysis of Tetrachloroethylene-13C1 and its ¹³C-enriched degradation products in different parts of a plant, or in tree rings of varying ages, could reveal the historical timeline of contaminant uptake and the plant's metabolic response over time. This provides a detailed picture of the long-term efficacy of phytoremediation at a given site.

Mechanistic Studies of Degradation and Biotransformation Pathways of Tetrachloroethylene 13c1

Abiotic Transformation and Reactivity Studies

The environmental fate of tetrachloroethylene (B127269) is significantly influenced by abiotic transformation processes, which occur without the intervention of biological organisms. These non-biological degradation pathways are crucial for the natural attenuation of the compound in subsurface environments. Studies utilizing isotopically labeled compounds such as Tetrachloroethylene-13C1 are instrumental in elucidating the mechanisms and kinetics of these reactions.

Degradation on Mineral Surfaces (e.g., Zero-Valent Iron)

Tetrachloroethylene can be abiotically transformed through reductive dechlorination on the surfaces of various reactive minerals, particularly those containing reduced iron species. nih.gov Zero-valent iron (ZVI) has been extensively studied and employed in permeable reactive barriers (PRBs) for the remediation of groundwater contaminated with chlorinated solvents. semineral.es Nanoscale zero-valent iron (nZVI) particles have also gained significant attention due to their high surface-area-to-volume ratio and enhanced reactivity. uwo.canih.gov

The degradation of tetrachloroethylene by ZVI primarily occurs through reductive dechlorination. semineral.es This process involves the transfer of electrons from the iron surface to the tetrachloroethylene molecule, leading to the sequential removal of chlorine atoms. The reaction pathways can include hydrogenolysis and dichloroelimination. While complete degradation to non-toxic end products like ethene and ethane (B1197151) is possible, the process can also lead to the formation of regulated daughter products such as trichloroethylene (B50587) (TCE), cis-dichloroethylene (c-DCE), and vinyl chloride (VC). cdc.govnih.gov However, degradation by ZVI often favors pathways that produce less vinyl chloride compared to microbial degradation. uwo.ca

Besides ZVI, other naturally occurring Fe(II)-bearing minerals contribute to the abiotic degradation of tetrachloroethylene. nih.gov These include:

Pyrite (B73398) (FeS₂)

Magnetite (Fe₃O₄)

Green Rusts (GR) , such as chloride and sulfate (B86663) green rusts. nih.gov

Iron Sulfides (e.g., Mackinawite, FeS) njit.edu

Siderite (FeCO₃) njit.edu

Studies have shown that these minerals can effectively transform tetrachloroethylene and its daughter products, with reactivity varying based on the mineral type and environmental conditions. nih.govnjit.edu For instance, research on various Fe(II)-bearing minerals demonstrated abiotic transformation of PCE in all studied systems, highlighting their potential role in natural attenuation at contaminated sites. nih.gov The reactivity of these mineral surfaces is attributed to their ability to act as electron donors, facilitating the reductive dechlorination process. njit.edu Acetylene is considered a key indicator molecule for the abiotic reduction of PCE and TCE by these reactive minerals. amazonaws.com

| Mineral | General Reactivity Trend for Chlorinated Solvents | Key Reaction Mechanism | Common End Products |

|---|---|---|---|

| Zero-Valent Iron (ZVI/nZVI) | High | Reductive Dechlorination (Hydrogenolysis, Dichloroelimination) | Ethene, Ethane, Acetylene |

| Pyrite (FeS₂) | Moderate to High | Reductive Dechlorination | Trichloroethylene, Dichloroethylene |

| Magnetite (Fe₃O₄) | Moderate | Reductive Dechlorination | Trichloroethylene, Dichloroethylene |

| Green Rusts (GR) | Moderate to High | Reductive Dechlorination | Trichloroethylene, Dichloroethylene |

| Iron Sulfides (e.g., FeS) | High | Reductive Dechlorination | Trichloroethylene, Dichloroethylene |

Hydrolysis and Other Non-Biological Degradation Pathways

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For tetrachloroethylene, hydrolysis in natural water systems is an exceedingly slow process and generally not considered a significant degradation pathway. core.ac.uk The compound is known to be resistant to hydrolysis. wikipedia.org

Other non-biological degradation pathways can be more significant under specific conditions. Chemical oxidation, for instance, is a remediation technique used for chlorinated solvents. Oxidants such as potassium permanganate (B83412) (KMnO₄) and persulfate can effectively degrade tetrachloroethylene. mdpi.comnih.gov The reaction with permanganate involves the oxidation of the carbon-carbon double bond, leading to the breakdown of the molecule. mdpi.com These engineered abiotic processes are distinct from naturally occurring degradation on mineral surfaces but represent important non-biological transformation pathways.

Elucidation of Isotopic Fractionation during Transformation Processes

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for investigating the degradation and transformation pathways of contaminants like tetrachloroethylene. This method relies on measuring the subtle changes in the stable isotope ratios (e.g., ¹³C/¹²C) of the contaminant as it undergoes transformation. Because reactions tend to proceed faster with lighter isotopes, the remaining pool of the contaminant becomes progressively enriched in the heavier isotope. The use of ¹³C-labeled standards, such as Tetrachloroethylene-13C1, is essential for accurate quantification in these analyses.

Carbon Isotope Fractionation for Pathway Discrimination

The extent of isotopic fractionation is characteristic of a specific reaction mechanism and can be quantified using an enrichment factor (ε), which is derived from the Rayleigh distillation model. mdpi.commdpi.com By determining the ε value for carbon (εC), researchers can often distinguish between different degradation pathways occurring at a contaminated site.

For example, different degradation mechanisms for chlorinated ethenes exhibit distinct carbon isotope enrichment factors:

Abiotic reduction by minerals like ZVI or pyrite typically shows large fractionation, resulting in significantly negative ε values. nih.gov

Microbial reductive dechlorination also results in significant fractionation, although the ε values can sometimes differ from abiotic pathways. nih.govberkeley.edu

Oxidative degradation pathways , whether microbial or abiotic (e.g., using permanganate or photocatalysis), often show different ranges of ε values compared to reductive pathways. mdpi.commdpi.comnih.gov

This allows carbon isotope analysis to be used as a diagnostic tool to identify the dominant attenuation process (e.g., biotic vs. abiotic reduction) in the field. nih.govsemineral.es

| Degradation Pathway (for TCE, a PCE daughter product) | Typical Carbon Isotope Enrichment Factor (ε) Range (‰) | Reference |

|---|---|---|

| ˙OH Oxidation | -1.6 ± 0.6 | nih.gov |

| Microbial Oxidation | -1.1 to -20.7 | nih.gov |

| Microbial Reduction | -9.6 to -13.5 | nih.gov |

| Abiotic Reduction (by Pyrite) | -21.7 ± 1.0 | nih.gov |

| Abiotic Reduction (by Green Rust) | -23.0 ± 1.8 | nih.gov |

| KMnO₄ Oxidation | -22.8 ± 0.9 to -26.5 ± 0.5 | mdpi.com |

| Photocatalytic Degradation | -2.0 ± 0.2 to -3.2 ± 0.5 | mdpi.com |

Note: The table primarily shows data for Trichloroethylene (TCE), a common degradation product of Tetrachloroethylene, as it is frequently the focus of isotope fractionation studies. The principles and ranges are indicative of the methodology's application to chlorinated ethenes in general.

Multi-Element Isotope Analysis for Mechanistic Insight

While single-element isotope analysis is useful, multi-element isotope analysis provides a more robust and detailed understanding of transformation mechanisms. By simultaneously analyzing the isotopic fractionation of two or more elements, such as carbon (¹³C/¹²C) and chlorine (³⁷Cl/³⁵Cl), researchers can overcome ambiguities that may arise from using carbon isotopes alone. ub.edunih.gov

This dual-isotope approach involves plotting the change in δ¹³C against the change in δ³⁷Cl. The resulting slope (Λ ≈ ΔεC/ΔεCl) is often highly characteristic of a specific reaction pathway. nih.govnih.gov For instance, different reductive dechlorination mechanisms may involve the cleavage of C-Cl bonds in ways that produce distinct dual-isotope slopes, even if their carbon fractionation is similar. nih.gov

This technique has been successfully used to:

Distinguish between different microbial degradation pathways : Studies have shown that bacteria with different reductive dehalogenase enzymes can produce unique dual C-Cl isotope slopes during tetrachloroethylene reduction. nih.gov

Differentiate biotic from abiotic processes : The dual-isotope signature for abiotic reduction by ZVI can be distinct from that of microbial reductive dechlorination. ub.edu

Identify multiple contaminant sources : Different sources of tetrachloroethylene may have unique initial isotopic signatures, which can be resolved using a multi-isotope approach. ub.edu

The combined use of carbon and chlorine isotopes, therefore, provides a higher level of diagnostic power, enabling a more definitive identification of degradation pathways and a deeper insight into reaction mechanisms at the molecular level. nih.govub.edu

Application of Tetrachloroethylene 13c1 in Environmental Remediation Research

Evaluation of In-Situ Bioremediation Strategies

In-situ bioremediation, which leverages microbial activities to detoxify contaminants, is a widely employed strategy for sites contaminated with chlorinated ethenes. The efficacy of such strategies can be rigorously assessed using Tetrachloroethylene-13C1, which acts as a sensitive tracer for microbial metabolic pathways.

Biostimulation involves the addition of nutrients and electron donors to stimulate indigenous microbial populations, while bioaugmentation introduces specific microorganisms capable of degrading the target contaminant. The success of these interventions can be quantified by monitoring the isotopic fractionation of carbon in PCE. During microbial reductive dechlorination, chemical bonds containing the lighter isotope (¹²C) are broken more readily than those with the heavier isotope (¹³C). nih.gov This results in the residual PCE becoming progressively enriched in ¹³C, a phenomenon that can be precisely measured.

Research has demonstrated that significant carbon isotope fractionation occurs during the reductive dechlorination of PCE to its less chlorinated daughter products: trichloroethylene (B50587) (TCE), cis-dichloroethene (cis-DCE), vinyl chloride (VC), and finally to the non-toxic ethene. dtic.mil By analyzing the δ¹³C values of PCE and its degradation products over time, researchers can confirm that biostimulation or bioaugmentation is effectively promoting dechlorination. dtic.milnih.gov

A study monitoring a PCE-contaminated aquifer and a corresponding laboratory microcosm observed significant enrichment of ¹³C in the remaining cis-DCE and VC during the final, often rate-limiting, steps of dechlorination. dtic.mil This isotopic enrichment serves as a powerful indicator of complete detoxification to ethene. The table below summarizes typical isotopic enrichment observed during bioremediation.

Table 1: Isotopic Enrichment in Bioremediation of Tetrachloroethylene (B127269)

| Compound | Initial δ¹³C (‰) | Final δ¹³C (‰) | Implication |

|---|---|---|---|

| Tetrachloroethylene (PCE) | -27.3 | Progressively increases | Microbial dechlorination is occurring. |

| cis-Dichloroethene (cis-DCE) | -25.7 | -1.5 | Significant degradation of a key intermediate. dtic.mil |

| Vinyl Chloride (VC) | -37.0 | -2.5 | Evidence of dechlorination of a toxic byproduct. dtic.mil |

| Ethene | -60.2 (initially) | Approaches initial PCE value | Complete dechlorination to a non-toxic end product. dtic.mil |

The analysis of ¹³C assimilation from labeled PCE can also aid in identifying the specific microorganisms responsible for its degradation. By providing ¹³C-labeled PCE as a substrate, researchers can trace the incorporation of the heavy isotope into the microbial biomass, specifically into cellular components like phospholipid fatty acids (PLFAs). This technique, known as Stable Isotope Probing (SIP), allows for the identification of the active members of the microbial community that are metabolizing the contaminant. This information is crucial for optimizing bioremediation strategies and understanding the ecological dynamics of the remediation system.

Development and Optimization of Abiotic Remediation Technologies

While bioremediation relies on microbial activity, abiotic remediation technologies utilize chemical or physical processes to degrade or contain contaminants. Isotopic analysis, including the use of Tetrachloroethylene-13C1, is also instrumental in evaluating the performance of these engineered systems.

Permeable reactive barriers (PRBs) are subsurface structures that contain reactive materials, most commonly zero-valent iron (ZVI), designed to intercept and degrade contaminant plumes as groundwater flows through them. clu-in.orgx-chemrx.com The abiotic degradation of chlorinated ethenes by ZVI also results in carbon isotope fractionation. nih.gov This allows for the use of CSIA to provide conclusive evidence of contaminant degradation within the barrier.

While introducing a labeled analyte like Tetrachloroethylene-13C1 is a potential method for performance monitoring, a more common approach involves analyzing the isotopic signature of the existing contaminant plume as it passes through the PRB. A significant enrichment in ¹³C in the downgradient groundwater, compared to the upgradient concentrations, indicates that the PRB is actively degrading the contaminant. This isotopic evidence is a direct measure of the barrier's reactivity and can be used to assess its long-term performance and longevity. nih.gov

Research on ZVI-based PRBs has shown their effectiveness in remediating groundwater contaminated with PCE and TCE. clu-in.orgx-chemrx.com The performance of these barriers can be evaluated by monitoring the reduction in contaminant concentrations and the changes in the isotopic composition of the remaining chlorinated compounds.

Table 2: Research Findings on Abiotic Degradation of Chlorinated Ethenes

| Technology | Key Findings | Isotopic Application |

|---|---|---|

| Chemical Oxidation (Permanganate) | Strong carbon isotope fractionation observed during TCE oxidation. nih.gov | Monitoring δ¹³C values to assess oxidation dynamics and locate reaction zones. nih.gov |

| Permeable Reactive Barriers (ZVI) | Effective in reducing concentrations of PCE and TCE. clu-in.orgx-chemrx.com | CSIA can provide conclusive evidence of abiotic degradation within the barrier. nih.gov |

| Degradative Solidification/Stabilization (DS/S) | Fe(II)-based DS/S can effectively treat PCE in soils with minimal chlorinated intermediates. nih.gov | Isotopic analysis can potentially track the degradation pathways within the stabilized matrix. |

Degradative Solidification/Stabilization (DS/S) is an emerging technology that modifies conventional solidification/stabilization by incorporating a reducing agent, such as Fe(II), to both immobilize and degrade contaminants. nih.gov Research has demonstrated the feasibility of Fe(II)-based DS/S for treating soils contaminated with PCE. nih.gov In these systems, PCE is reductively dechlorinated. While the direct use of Tetrachloroethylene-13C1 as a tracer in DS/S research is not widely documented, the principles of isotopic analysis are applicable. By analyzing the carbon isotope ratios of the remaining PCE and any transformation products within the solidified matrix, researchers could elucidate the degradation pathways and kinetics, thereby optimizing the formulation of the DS/S reagents for maximum degradation efficiency. Studies have shown that this technology can effectively treat PCE in soils, with half-lives ranging from 13 to 335 days, and with trichloroethylene being the only transitory chlorinated product observed in significant amounts. nih.gov

Advanced Monitoring and Verification Protocols for Remediation Success

The successful remediation of sites contaminated with tetrachloroethylene requires robust monitoring and verification protocols to accurately assess the efficacy of the treatment technologies employed. Advanced methods centered on the stable carbon isotope, ¹³C, provide powerful tools for tracking the fate of contaminants and confirming their degradation. While traditional monitoring relies on measuring the decrease in contaminant concentration, this can be misleading due to physical processes like dilution or sorption. Isotope analysis, however, offers a more definitive line of evidence by tracking transformations at the molecular level. Protocols involving Tetrachloroethylene-¹³C1 are instrumental in providing conclusive proof of biodegradation and quantifying the success of remediation efforts.

Two primary isotope-based methodologies are employed for monitoring and verification: Compound-Specific Isotope Analysis (CSIA) and Stable Isotope Probing (SIP).

Compound-Specific Isotope Analysis (CSIA)

CSIA is a sophisticated analytical method used to measure the ratio of stable isotopes (¹³C/¹²C) in a specific contaminant, such as tetrachloroethylene. This technique leverages the principle of kinetic isotope fractionation, where microorganisms preferentially break down molecules containing the lighter ¹²C isotope over those with the heavier ¹³C isotope. nih.gov This preference is due to the slightly lower energy required to break the ¹²C-Cl bond compared to the ¹³C-Cl bond. nih.gov

As a result of this microbial activity, the remaining pool of undegraded tetrachloroethylene becomes progressively enriched in ¹³C. By measuring the change in the isotopic signature (expressed as δ¹³C in parts per thousand, ‰) of the contaminant over time or distance from a source zone, researchers can confirm that biodegradation is occurring and quantify its extent. nih.gov

Research Findings from a Field Study:

In a field study monitoring the natural attenuation of tetrachloroethylene (PCE) in a contaminated aquifer, CSIA was used to track the degradation process. The δ¹³C values of PCE and its sequential degradation products—trichloroethylene (TCE), cis-dichloroethene (cis-DCE), and vinyl chloride (VC)—were measured in monitoring wells along the groundwater flow path. Significant enrichment in ¹³C was observed in the daughter products, providing clear evidence of reductive dechlorination.

Table 1: Isotopic and Concentration Data from a Tetrachloroethylene-Contaminated Aquifer Field Site

| Monitoring Well | Compound | Concentration (μg/L) | Isotopic Signature (δ¹³C ‰) | Inferred Process |

|---|---|---|---|---|

| Source Zone (MW-1) | Tetrachloroethylene (PCE) | 1,500 | -27.3 | Initial Contaminant Signature |

| Downgradient (MW-5) | cis-Dichloroethene (cis-DCE) | 450 | -25.7 | Active Dechlorination |

| Vinyl Chloride (VC) | 120 | -37.0 | ||

| Far Downgradient (MW-9) | cis-Dichloroethene (cis-DCE) | 85 | -1.5 | Significant Biodegradation |

| Vinyl Chloride (VC) | 30 | -2.5 |

The data clearly shows that as the degradation progresses, the remaining daughter products (cis-DCE and VC) become highly enriched in ¹³C, with δ¹³C values shifting from -25.7‰ to -1.5‰ for cis-DCE and from -37.0‰ to -2.5‰ for VC. frontiersin.org This strong isotopic shift is a definitive indicator that microbial dechlorination is the primary mechanism for the observed concentration decreases. frontiersin.org

Stable Isotope Probing (SIP) with Tetrachloroethylene-¹³C1

For unequivocal verification of bioremediation, Stable Isotope Probing (SIP) offers the most direct evidence. This protocol involves introducing a substrate that has been artificially labeled with a heavy stable isotope, such as Tetrachloroethylene-¹³C1, into a microcosm or a controlled field pilot test. nih.govctfassets.net

The fundamental principle of SIP is to trace the ¹³C label from the contaminant into the biomass of the microorganisms and their metabolic byproducts. ctfassets.net If microorganisms are actively degrading the Tetrachloroethylene-¹³C1, they will incorporate the ¹³C into their cellular components (like DNA, RNA, and phospholipid fatty acids) and excrete it in metabolic end-products, such as ¹³C-labeled dissolved inorganic carbon (¹³CO₂). ctfassets.net

Verification Protocol Using SIP:

A typical SIP study to verify the success of a bioremediation strategy would involve the following steps:

Baseline Sampling: Collect initial groundwater and soil/sediment samples to characterize the indigenous microbial community and background isotopic signatures.

Introduction of Tracer: Introduce a known quantity of Tetrachloroethylene-¹³C1 into laboratory microcosms containing site materials or into a controlled section of the contaminated site.

Time-Series Monitoring: Collect samples periodically over the course of the experiment.

Multi-Faceted Analysis: Analyze the samples for:

The concentration of Tetrachloroethylene-¹³C1 and its potential degradation products.

The isotopic composition of degradation products to confirm they originated from the labeled source.

The incorporation of ¹³C into microbial biomass (e.g., via extraction and analysis of DNA or phospholipid fatty acids).

The presence of ¹³C in the dissolved inorganic carbon (DIC) pool, which confirms complete mineralization of the contaminant. ctfassets.net

Illustrative Research Findings:

While specific field studies detailing the use of Tetrachloroethylene-¹³C1 are specialized, the methodology is well-established for other contaminants. For instance, a SIP study using ¹³C-labeled pentachlorophenol (B1679276) (PCP) in Bio-Trap samplers placed in monitoring wells conclusively demonstrated in-situ biodegradation. ctfassets.net The ¹³C label was tracked from the PCP into both the bacterial biomass and the dissolved inorganic carbon, providing definitive proof of remediation. ctfassets.net A similar approach using Tetrachloroethylene-¹³C1 would provide the highest level of verification for remediation success.

Table 2: Expected Outcomes of a SIP Study Using Tetrachloroethylene-¹³C1

| Time Point | Analyte | Expected Result | Interpretation |

|---|---|---|---|

| Initial (T=0) | Tetrachloroethylene-¹³C1 | High Concentration | Successful introduction of tracer |

| ¹³C-labeled Biomass | Background Level | No degradation has occurred | |

| ¹³C-labeled DIC | Background Level | No mineralization has occurred | |

| Intermediate (T=1) | Tetrachloroethylene-¹³C1 | Decreasing Concentration | Active degradation of the contaminant |

| ¹³C-labeled Degradation Products | Increasing Concentration | Transformation pathway is active | |

| ¹³C-labeled Biomass | Above Background | Microbes are assimilating carbon from the contaminant | |

| Final (T=2) | Tetrachloroethylene-¹³C1 | Low to Non-Detect | Remediation approaching completion |

| ¹³C-labeled Biomass | Significantly Enriched | Definitive proof of biodegradation | |

| ¹³C-labeled DIC | Significantly Enriched | Definitive proof of contaminant mineralization |

Future Directions and Emerging Research Avenues for Tetrachloroethylene 13c1

Integration of Multi-Omics Technologies with Isotopic Tracing for Microbial Systems

The bioremediation of tetrachloroethylene (B127269) often relies on specific microbial communities, such as those containing Dehalococcoides species, which can break it down through reductive dechlorination. smolecule.comwikipedia.org However, the intricate metabolic processes within these communities are not fully understood. The integration of Tetrachloroethylene-13C1 with multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—presents a significant opportunity to unravel these complex systems.

By using Tetrachloroethylene-13C1 as a tracer, researchers can apply techniques like Stable Isotope Probing (SIP). SIP allows for the identification of metabolically active microorganisms that are directly involved in the degradation of the compound. arxiv.org When a microbe metabolizes Tetrachloroethylene-13C1, the ¹³C isotope is incorporated into its DNA, RNA, proteins, and metabolites. Subsequent extraction and sequencing of these ¹³C-enriched biomolecules can reveal the identity and functional roles of the key players in the degradation process.

Future research will focus on combining SIP with genome-resolved metagenomics to link specific microbial populations with the functional genes responsible for dechlorination. arxiv.org Furthermore, metaproteomics and metabolomics applied to these systems can identify the specific enzymes and metabolic pathways that are upregulated in the presence of Tetrachloroethylene-13C1. arxiv.org This integrated approach can provide a holistic view of how microbial communities respond to and remediate tetrachloroethylene contamination, paving the way for more effective and targeted bioremediation strategies. Quantifying changes in metabolic flux under different environmental conditions using isotopic tracers can also offer deep insights into metabolic regulation. arxiv.org

| Research Approach | Technology Applied | Expected Outcome |

| Stable Isotope Probing (SIP) | DNA/RNA Sequencing | Identification of specific microbes actively degrading Tetrachloroethylene-13C1. |

| Metaproteomics | Mass Spectrometry | Identification of key enzymes and proteins involved in the dechlorination pathway. |

| Metabolomics | LC-MS/MS, GC-MS | Tracking the flow of ¹³C through metabolic pathways and identifying breakdown products. |

| Metabolic Flux Analysis | Isotopic Tracers & Modeling | Quantifying the rates of metabolic reactions and identifying flux distributions within cellular pathways. alfa-chemistry.com |

Development of Advanced Sensor Technologies for 13C-Labeled Compounds

Real-time monitoring of environmental contaminants and their degradation products is a major challenge. The development of advanced sensor technologies capable of detecting ¹³C-labeled compounds like Tetrachloroethylene-13C1 in situ would be a significant leap forward. While current methods rely on laboratory-based analyses such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), emerging technologies could provide continuous data from contaminated sites. unt.edu

Future research could focus on adapting spectroscopic techniques for field deployment. For instance, advances in Nuclear Magnetic Resonance (NMR) spectroscopy, which is highly sensitive to the ¹³C isotope, could lead to portable NMR devices for monitoring remediation progress. nih.govmdpi.com The distinct signal of the ¹³C nucleus provides a clear window into the molecular structure and concentration of the labeled compound and its daughter products, free from the interference of background compounds. smolecule.comnih.gov

Another promising avenue is the development of biosensors. These could involve engineering microorganisms or enzymes that produce a detectable signal (e.g., fluorescence, electrical current) upon interaction with Tetrachloroethylene-13C1 or its specific ¹³C-containing breakdown products. The high specificity of biological recognition, combined with the unique isotopic signature, could lead to highly sensitive and selective sensors for environmental monitoring.

| Sensor Technology | Principle of Operation | Potential Application |

| Portable NMR Spectroscopy | Detects the magnetic resonance of the ¹³C nucleus, providing structural and quantitative information. nih.gov | In-field, real-time monitoring of Tetrachloroethylene-13C1 and its degradation products (e.g., ¹³C-Trichloroethylene, ¹³C-dichloroethylene). |

| Cavity Ring-Down Spectroscopy (CRDS) | Measures the decay rate of light in an optical cavity to detect trace gases with high sensitivity. | Continuous monitoring of volatilized ¹³C-labeled compounds in the air above contaminated sites. |

| Engineered Biosensors | Utilizes biological components (enzymes, whole cells) that specifically interact with the target compound to produce a signal. | Deployment in groundwater wells or soil for long-term, low-cost monitoring of bioremediation. |

Expansion into Novel Environmental Systems and Complex Contaminant Mixtures

Tetrachloroethylene contamination is rarely an isolated issue; it often occurs in complex mixtures with other pollutants in diverse environmental settings like industrial sites, landfills, and urban groundwater. cdc.govcanada.ca Tetrachloroethylene-13C1 is an invaluable tool for tracing the specific fate and transport of tetrachloroethylene within these "contaminant cocktails."

The isotopic label allows researchers to distinguish the target compound and its degradation products from a complex background of other organic chemicals and natural organic matter. This is crucial for accurately assessing degradation rates, identifying transformation pathways, and understanding the interactions between different contaminants. For example, the presence of other solvents might inhibit or enhance the microbial degradation of tetrachloroethylene, and ¹³C tracing can precisely quantify these effects.

Future studies will likely use Tetrachloroethylene-13C1 to investigate its behavior in less-studied but critical environments, such as the vadose zone (the unsaturated area of soil above the groundwater), fractured rock aquifers, and sediment-water interfaces. canada.ca These systems involve complex physical and chemical interactions that govern contaminant transport and availability for degradation. Using ¹³C-labeled compounds will help elucidate these processes, leading to more accurate predictive models for contaminant fate and transport.

Contribution to Fundamental Understanding of Organochlorine Chemical Reactivity and Environmental Cycling

While the general degradation pathways of tetrachloroethylene are known, many fundamental aspects of its chemical reactivity and environmental cycling remain to be fully elucidated. wikipedia.org Tetrachloroethylene-13C1 provides a means to investigate these processes at a granular, molecular level.

By tracking the ¹³C atom, researchers can precisely follow the bond-breaking and bond-forming steps during chemical and biological reactions. This can help to:

Elucidate Reaction Mechanisms: Determine the exact mechanisms of abiotic degradation processes, such as reduction by zero-valent iron or photooxidation in the atmosphere. wikipedia.orgcanada.ca

Quantify Isotope Effects: Measure kinetic isotope effects to understand the rate-limiting steps in degradation reactions. This information is critical for validating reaction mechanisms and improving remediation models.

Identify Novel Byproducts: The ¹³C label can help in the discovery and identification of previously unknown or transient intermediates and terminal breakdown products, some of which may be of toxicological concern. wikipedia.org

Trace Global Cycling: Understanding the atmospheric fate of tetrachloroethylene, including its photooxidation, is important for assessing its contribution to phenomena like ozone formation. canada.ca Tetrachloroethylene-13C1 can be used in controlled chamber studies to trace the transformation of the carbon backbone into products like phosgene and trichloroacetic acid. canada.canih.gov

Ultimately, a deeper fundamental understanding of how organochlorine compounds like tetrachloroethylene behave in the environment, powered by tools like Tetrachloroethylene-13C1, is essential for developing robust, long-term solutions to protect environmental and human health. nih.gov

Q & A

Q. What analytical techniques are most suitable for quantifying isotopic purity in Tetrachloroethylene-13C1?

Isotopic purity can be determined using nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>13</sup>C NMR) to confirm the position and abundance of the <sup>13</sup>C label. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution methods can quantify trace impurities. Ensure calibration with certified reference standards (e.g., Tetrachloroethene (1,2-<sup>13</sup>C2) as listed in ) .

Q. How should Tetrachloroethylene-13C1 be stored to maintain stability in laboratory settings?

Store in sealed, air-tight containers under inert gas (e.g., nitrogen) to prevent oxidation or degradation. Separate from alkalis, reactive metals, and moisture, as per safety guidelines . Monitor storage conditions using temperature-controlled environments (20–25°C) and validate stability via periodic purity checks using GC-MS .

Q. What are the critical parameters for synthesizing Tetrachloroethylene-13C1 with high isotopic fidelity?

Synthesis requires precise control of reaction conditions (e.g., temperature, solvent selection) to minimize isotopic scrambling. Use <sup>13</sup>C-labeled precursors (e.g., <sup>13</sup>C-enriched ethylene) and characterize intermediates via isotopic ratio mass spectrometry (IRMS). Document deviations using protocols aligned with EPA guidelines for chemical synthesis reproducibility .

Advanced Research Questions

Q. How can isotopic labeling (13C1) influence the environmental degradation pathways of Tetrachloroethylene in soil systems?

Design microcosm experiments to compare degradation rates of labeled vs. unlabeled compounds under varying redox conditions (aerobic/anaerobic). Use stable isotope probing (SIP) with GC-IRMS to track <sup>13</sup>C incorporation into microbial biomass or metabolites. Address contradictions in literature by cross-referencing EPA’s TSCA Scope Document criteria for data inclusion .

Q. What experimental strategies resolve contradictory data on Tetrachloroethylene-13C1 solvent effects in cross-coupling reactions?

Conduct systematic solvent screening (polar aprotic vs. chlorinated solvents) with kinetic studies (e.g., UV-Vis monitoring). Use density functional theory (DFT) calculations to model solvent interactions and isotopic effects on reaction transition states. Validate findings against primary literature, ensuring proper citation of methodologies .

Q. How can researchers design a robust protocol for detecting Tetrachloroethylene-13C1 in complex environmental matrices?

Optimize solid-phase microextraction (SPME) or purge-and-trap methods coupled with GC-MS, using deuterated internal standards (e.g., 1,1,2,2-Tetrachloroethane-d2 from ) to correct matrix effects. Validate detection limits via interlaboratory studies, adhering to ISO/IEC 17025 standards .

Methodological Guidance for Data Analysis and Reporting

Q. How should researchers address discrepancies in published reaction yields involving Tetrachloroethylene-13C1?

Perform meta-analysis using criteria from the EPA’s literature search strategy (): exclude non-peer-reviewed studies, prioritize data with explicit experimental conditions (e.g., catalyst loading, temperature), and apply statistical tools (e.g., ANOVA) to identify outliers. Document analytical uncertainty in supplementary materials .

Q. What frameworks ensure reproducibility in studies using Tetrachloroethylene-13C1 as a tracer?

Follow the "Plan and execute steps to reproduce results" framework ():

- Detail isotopic source (e.g., supplier, lot number).

- Specify instrumentation parameters (e.g., column type for GC).

- Archive raw data in repositories like Figshare or Zenodo. Reference protocols from academic writing guidelines (e.g., Journal of Environmental Sciences’ requirements for experimental rigor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.